4-(1,3-benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol

Aldose Reductase Inhibition Diabetic Complications Pyrrolylbenzothiazole SAR

4-(1,3-Benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol (CAS 851176-34-6) is a synthetic, low-molecular-weight (289.35 g/mol) heterocyclic compound featuring a benzothiazole-pyrrol-3-ol core with a 2-hydroxypropyl substituent at the N1 position and an imino group at C5. It belongs to the pyrrolylbenzothiazole chemotype, a class originally designed as aldose reductase (ALR2) inhibitors for managing diabetic complications.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35 g/mol
CAS No. 851176-34-6
Cat. No. B10816562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol
CAS851176-34-6
Molecular FormulaC14H15N3O2S
Molecular Weight289.35 g/mol
Structural Identifiers
SMILESCC(CN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O)O
InChIInChI=1S/C14H15N3O2S/c1-8(18)6-17-7-10(19)12(13(17)15)14-16-9-4-2-3-5-11(9)20-14/h2-5,8,15,18-19H,6-7H2,1H3
InChIKeySDVRARLFEIWOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.8 [ug/mL] (The mean of the results at pH 7.4)

4-(1,3-Benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol (CAS 851176-34-6): Core Structural Identity and Procurement-Relevant Class Definition


4-(1,3-Benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol (CAS 851176-34-6) is a synthetic, low-molecular-weight (289.35 g/mol) heterocyclic compound featuring a benzothiazole-pyrrol-3-ol core with a 2-hydroxypropyl substituent at the N1 position and an imino group at C5 . It belongs to the pyrrolylbenzothiazole chemotype, a class originally designed as aldose reductase (ALR2) inhibitors for managing diabetic complications [1]. Unlike early acetic acid-substituted leads in this family, the compound's neutral 2-hydroxypropyl chain and 5-imino (rather than 5-oxo) motif define a distinct pharmacophore sub-type that alters both physicochemical properties and target interaction potential [2].

Procurement Risk: Why 4-(1,3-Benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol Cannot Be Simply Replaced by Other Pyrrolylbenzothiazole Analogs


Generic substitution within the pyrrolylbenzothiazole class fails for 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol because the combination of its 2-hydroxypropyl N1 substituent and 5-imino group is not replicated in alternative analogs such as (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid (compound 6) or 4-(benzothiazol-2-yl)-2-benzoylpyrrol-1-yl)acetic acid (compound 9) [1]. These early leads carry a carboxylic acid moiety that introduces a formal negative charge at physiological pH, whereas the 2-hydroxypropyl group in the target compound is neutral and capable of both hydrogen bond donation and acceptance without ionization, directly impacting membrane permeability, off-target ion channel interactions, and solubility profiles . Even among other N1-alkyl derivatives (e.g., 3-hydroxypropyl, 2-hydroxyethyl, or phenylethyl variants), the chain length and terminal hydroxyl position alter the spatial orientation of the benzothiazole ring within the enzyme active site, as shown by structure-activity relationship (SAR) studies on aldose reductase inhibition where modest N1 modifications led to significant potency shifts [2].

Quantitative Differentiation Evidence for 4-(1,3-Benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol vs. Closest Analogs


Aldose Reductase Inhibitory Potency: Target Compound Class-Level Activity vs. Established Lead (3-Benzothiazol-2-yl-pyrrol-1-yl)acetic Acid

The parent pyrrolylbenzothiazole chemotype, represented by (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid (Compound 6), was originally designed and tested for aldose reductase (ALR2) inhibitory activity. While the exact IC50 of 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol has not been reported in the public domain, its structural modifications relative to compound 6 (replacement of acetic acid with 2-hydroxypropyl and introduction of 5-imino group) are predicted to alter hydrogen bonding with the ALR2 active site residues Tyr48, His110, and Trp111 based on docking models of related benzothiazole analogs [1]. For compound 6, an IC50 value of 0.54 μM was reported against human recombinant ALR2 [2]. This value serves as a conservative class baseline from which the target compound's potency may diverge according to its distinct pharmacophore.

Aldose Reductase Inhibition Diabetic Complications Pyrrolylbenzothiazole SAR

Physicochemical Differentiation: Calculated logP and Hydrogen Bond Donor/Acceptor Count vs. Carboxylic Acid Class Leads

The target compound's neutral 2-hydroxypropyl substituent yields a calculated partition coefficient (ClogP) of approximately 1.8–2.2, compared to approximately 0.5–1.0 for the carboxylic acid-bearing analog (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid . Hydrogen bond donor count is 2 (one hydroxyl, one imino N–H) versus 1 (carboxylic O–H) for the acetic acid analog; hydrogen bond acceptor count is 5 (benzothiazole N, imino N, hydroxyl O, pyrrol O, benzothiazole S) versus 6 for the acetic acid analog (additional carbonyl O) [1].

Lipophilicity Drug-likeness Physicochemical Profiling

Ionization State Divergence at Physiological pH: Neutral vs. Anionic Character and Its Impact on Membrane Permeability and Off-Target Profile

At physiological pH 7.4, the target compound remains predominantly neutral, whereas the comparator (3-benzothiazol-2-yl-pyrrol-1-yl)acetic acid exists as a carboxylate anion (pKa ~4.2–4.5) [1]. This ionization difference has two well-documented consequences within the aldose reductase inhibitor field: (i) neutral inhibitors exhibit 2- to 5-fold higher passive membrane permeability in Caco-2 monolayer assays compared to their ionized counterparts; (ii) carboxylate-containing aldose reductase inhibitors frequently show significant off-target inhibition of cyclooxygenase-1 (COX-1) at concentrations only 5–10× above their ALR2 IC50, whereas neutral analogs show reduced COX-1 activity at equivalent multiples [2].

Ionization State Membrane Permeability Off-Target Selectivity

Structural Uniqueness vs. Commercial ALR2 Inhibitor Epalrestat: Imino-Pyrrol Core vs. Rhodanine Scaffold

Epalrestat (Ono Pharmaceutical, marketed in Japan) is the only clinically approved aldose reductase inhibitor and features a rhodanine-3-acetic acid scaffold. The target compound replaces the rhodanine ring with a 5-imino-2H-pyrrol-3-ol core and substitutes the acetic acid side chain with 2-hydroxypropyl. This scaffold switch eliminates the exocyclic thioxo group present in epalrestat, which is implicated in idiosyncratic hepatotoxicity via reactive metabolite formation [1]. In vitro, epalrestat inhibits human ALR2 with an IC50 of 0.011–0.072 μM depending on substrate concentration [2].

Scaffold Comparison Epalrestat Aldose Reductase Inhibition Mechanism

Procurement-Anchored Application Scenarios for 4-(1,3-Benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol Based on Demonstrated Differentiation


Lead Optimization for Next-Generation Aldose Reductase Inhibitors with Improved Safety Profile vs. Epalrestat

The target compound's imino-pyrrol scaffold, which lacks the thioxo group implicated in epalrestat's hepatotoxicity, positions it as a structural starting point for medicinal chemistry teams aiming to develop ALR2 inhibitors with reduced idiosyncratic toxicity risk (as established in Evidence Item 3.3) [1]. Its neutral ionization state also predicts lower COX-1 off-target inhibition compared to acidic ALR2 inhibitors, supporting chronic dosing safety in diabetic neuropathy and retinopathy models.

Chemical Probe Development for ALR2 vs. AKR1B10 Selectivity Profiling

The target compound's unique hydrogen bond donor/acceptor profile (HBD=2, HBA=5) and neutral character provide a differentiated pharmacophore for probing selectivity between aldose reductase (ALR2/AKR1B1) and the closely related AKR1B10 enzyme, which is implicated in cancer chemoresistance (as described in Evidence Item 3.2) . Its higher lipophilicity (ClogP ≈ 1.8–2.2) may favor intracellular accumulation, a critical parameter for AKR1B10 inhibition in tumor cells.

Building Block for Diversity-Oriented Synthesis of Pyrrolylbenzothiazole Libraries

The 2-hydroxypropyl group at N1 introduces a chiral center (racemic mixture unless stereoselective synthesis is employed), enabling the generation of enantiomerically enriched analogs for stereoselective ALR2 inhibition studies [2]. This feature is absent in the achiral acetic acid derivatives (e.g., Compound 6 or Compound 9 from Zaher et al.), offering procurement value for groups focused on chirality-activity relationship exploration.

Physicochemical Benchmarking Compound for Neutral ALR2 Inhibitor Design

With its balanced lipophilicity (ClogP ≈ 1.8–2.2), moderate molecular weight (289.35 g/mol), and full compliance with Lipinski's Rule of 5, this compound serves as an ideal physicochemical reference standard for screening cascades that prioritize CNS-penetrant or orally bioavailable ALR2 inhibitors (as detailed in Evidence Item 3.2) . It can be used to validate in silico permeability and solubility prediction models for neutral benzothiazole-containing libraries.

Quote Request

Request a Quote for 4-(1,3-benzothiazol-2-yl)-1-(2-hydroxypropyl)-5-imino-2H-pyrrol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.